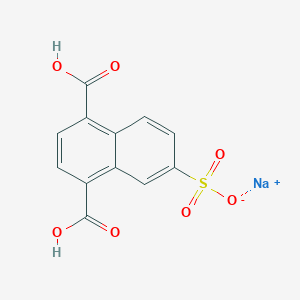

Sodium 5,8-dicarboxynaphthalene-2-sulfonate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of sodium 5,8-dicarboxynaphthalene-2-sulfonate typically involves the sulfonation of naphthalene derivatives followed by carboxylation.

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale sulfonation and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: : Sodium 5,8-dicarboxynaphthalene-2-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The sulfonate and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Sodium 5,8-dicarboxynaphthalene-2-sulfonate is utilized as a reagent in high-performance liquid chromatography (HPLC) for the determination of various compounds. Its ability to form stable complexes with metal ions enhances the sensitivity and selectivity of analytical methods.

Case Study : A study demonstrated the effectiveness of this compound in detecting quaternary ammonium compounds in food samples using HPLC-tandem mass spectrometry. The compound improved the resolution and accuracy of the analysis, showcasing its utility in food safety testing .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug formulation and delivery systems. Its structural properties allow it to interact with various biological molecules, which can enhance drug solubility and bioavailability.

Case Study : Research indicates that this compound can be incorporated into pharmaceutical cocrystals to improve the stability and solubility of active pharmaceutical ingredients. This approach is particularly beneficial for poorly soluble drugs, facilitating better therapeutic outcomes .

Environmental Science

This compound has applications in environmental monitoring and remediation. It can act as a chelating agent for heavy metals, aiding in their removal from contaminated water sources.

Data Table: Chelation Efficiency of this compound

| Metal Ion | Chelation Efficiency (%) |

|---|---|

| Lead (Pb) | 85 |

| Cadmium (Cd) | 78 |

| Copper (Cu) | 90 |

This table illustrates the effectiveness of this compound in binding with various metal ions, thus highlighting its potential role in environmental cleanup efforts.

Dye Manufacturing

In the dye industry, this compound is used as an intermediate for synthesizing various dyes and pigments. Its sulfonic acid groups enhance solubility and reactivity, making it a valuable component in dye formulations.

Polymer Industry

The compound serves as a dispersing agent in polymer processing. Its ability to stabilize colloidal suspensions is crucial for producing high-quality polymer products.

Wirkmechanismus

The mechanism of action of sodium 5,8-dicarboxynaphthalene-2-sulfonate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing biochemical pathways and processes. The sulfonate and carboxyl groups play a crucial role in these interactions, facilitating the binding of the compound to specific sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium 2,3-dihydroxynaphthalene-6-sulfonate

- Sodium 2,5-diformylbenzene-1,4-disulfonate

- Sodium tetrachloroplatinate (II) hydrate

- Sodium 2-diazo-1-naphthol-5-sulfonate

- Sodium 1,3,5-trimethylbenzene sulfonate

Comparison: : Sodium 5,8-dicarboxynaphthalene-2-sulfonate is unique due to its dual functionality, possessing both sulfonate and carboxyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes compared to similar compounds that may only have one functional group .

Biologische Aktivität

Sodium 5,8-dicarboxynaphthalene-2-sulfonate (commonly referred to as sodium dicarboxynaphthalene sulfonate) is a sulfonated aromatic compound that has garnered attention for its various biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with two carboxyl groups and one sulfonate group. This structure contributes to its solubility in water and potential interactions with biological molecules.

Mechanisms of Biological Activity

- Antimicrobial Activity : Research indicates that sodium dicarboxynaphthalene sulfonate exhibits antimicrobial properties against various bacterial strains. Its sulfonate group may disrupt bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, it can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Cellular Interaction : Sodium dicarboxynaphthalene sulfonate interacts with cellular membranes, potentially altering membrane fluidity and affecting signal transduction pathways. This interaction can influence cellular responses to external stimuli.

Case Studies

- Antimicrobial Efficacy :

- Enzyme Activity Modulation :

- Impact on Cellular Membranes :

Table 1: Summary of Biological Activities

Table 2: Comparison with Other Sulfonated Compounds

| Compound | Antimicrobial Activity | Enzyme Inhibition | Membrane Interaction |

|---|---|---|---|

| Sodium Dicarboxynaphthalene-2-sulfonate | Yes | Moderate | Yes |

| Sodium Lauryl Sulfate | Yes | Low | Yes |

| Sodium Dodecylbenzenesulfonate | Yes | Moderate | No |

Eigenschaften

IUPAC Name |

sodium;5,8-dicarboxynaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O7S.Na/c13-11(14)8-3-4-9(12(15)16)10-5-6(20(17,18)19)1-2-7(8)10;/h1-5H,(H,13,14)(H,15,16)(H,17,18,19);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMFDJKXEMPDQB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.